![molecular formula C21H18N4O B11668583 3-(9H-carbazol-9-yl)-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide](/img/structure/B11668583.png)

3-(9H-carbazol-9-yl)-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

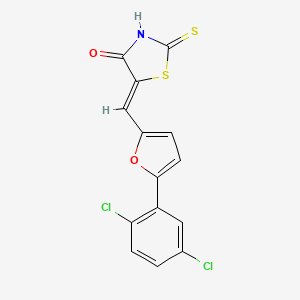

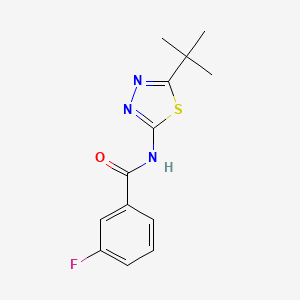

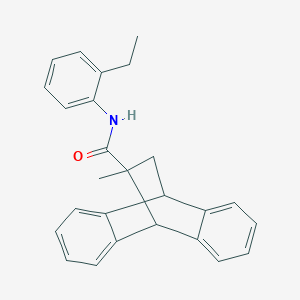

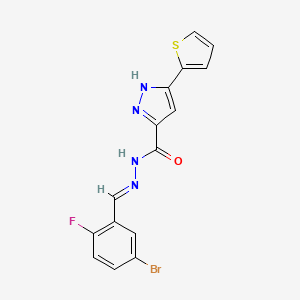

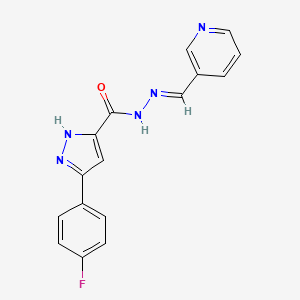

3-(9H-carbazol-9-yl)-N’-[(E)-pyridin-3-ylmethylidene]propanehydrazide is a complex organic compound that features a carbazole moiety linked to a pyridine ring through a hydrazide linkage

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(9H-Carbazol-9-yl)-N’-[(E)-Pyridin-3-ylmethyliden]propanhydrazid umfasst typischerweise die folgenden Schritte:

Bildung des Carbazolderivats: Der erste Schritt beinhaltet die Herstellung des Carbazolderivats. Dies kann durch die Reaktion von Carbazol mit einer geeigneten halogenierten Verbindung unter basischen Bedingungen erreicht werden.

Hydrazidbildung: Das Carbazolderivat wird dann mit Hydrazinhydrat umgesetzt, um das entsprechende Hydrazid zu bilden.

Kondensationsreaktion: Schließlich wird das Hydrazid unter sauren oder basischen Bedingungen mit Pyridin-3-carbaldehyd kondensiert, um die Zielverbindung zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, ist entscheidend, um die Ausbeute und Reinheit zu maximieren. Katalysatoren und automatisierte Reaktoren können ebenfalls eingesetzt werden, um die Effizienz zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(9H-Carbazol-9-yl)-N’-[(E)-Pyridin-3-ylmethyliden]propanhydrazid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.

Substitution: Die Verbindung kann an Substitutionsreaktionen, insbesondere am Pyridinring, unter Verwendung von Elektrophilen oder Nukleophilen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Elektrophile wie Alkylhalogenide in Gegenwart einer Base.

Hauptprodukte, die gebildet werden

Oxidation: Oxidierte Derivate der Carbazol- und Pyridinringe.

Reduktion: Reduzierte Formen der Hydrazidbindung.

Substitution: Substituierte Derivate am Pyridinring.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird 3-(9H-Carbazol-9-yl)-N’-[(E)-Pyridin-3-ylmethyliden]propanhydrazid als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer Reaktionswege und die Entwicklung neuartiger Verbindungen.

Biologie und Medizin

In der Biologie und Medizin hat diese Verbindung potenzielle Anwendungen als Pharmakophor in der Wirkstoffentwicklung. Seine Fähigkeit, mit verschiedenen biologischen Zielstrukturen zu interagieren, macht es zu einem Kandidaten für die Entwicklung von Therapeutika, insbesondere bei der Behandlung von Krebs und neurologischen Erkrankungen.

Industrie

Im Industriesektor wird 3-(9H-Carbazol-9-yl)-N’-[(E)-Pyridin-3-ylmethyliden]propanhydrazid bei der Herstellung von organischen Leuchtdioden (OLEDs) und anderen elektronischen Geräten verwendet. Seine elektronischen Eigenschaften machen es für den Einsatz in optoelektronischen Anwendungen geeignet.

Wirkmechanismus

Der Wirkmechanismus von 3-(9H-Carbazol-9-yl)-N’-[(E)-Pyridin-3-ylmethyliden]propanhydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In der medizinischen Chemie kann es an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu therapeutischen Wirkungen führt. Die beteiligten Wege können die Hemmung der Enzymaktivität, die Rezeptorantagonisierung oder die Modulation von Signaltransduktionswegen umfassen.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 3-(9H-carbazol-9-yl)-N’-[(E)-pyridin-3-ylmethylidene]propanehydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of therapeutic agents, particularly in the treatment of cancer and neurological disorders.

Industry

In the industrial sector, 3-(9H-carbazol-9-yl)-N’-[(E)-pyridin-3-ylmethylidene]propanehydrazide is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its electronic properties make it suitable for use in optoelectronic applications.

Wirkmechanismus

The mechanism of action of 3-(9H-carbazol-9-yl)-N’-[(E)-pyridin-3-ylmethylidene]propanehydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 3-(9H-Carbazol-9-yl)-N’-[(E)-Pyridin-2-ylmethyliden]propanhydrazid

- 3-(9H-Carbazol-9-yl)-N’-[(E)-Pyridin-4-ylmethyliden]propanhydrazid

Einzigartigkeit

3-(9H-Carbazol-9-yl)-N’-[(E)-Pyridin-3-ylmethyliden]propanhydrazid ist aufgrund seines spezifischen Substitutionsschemas am Pyridinring einzigartig. Dieses Substitutionsschema kann seine elektronischen Eigenschaften, Reaktivität und Wechselwirkung mit biologischen Zielstrukturen beeinflussen, wodurch es sich von seinen Analoga unterscheidet.

Eigenschaften

Molekularformel |

C21H18N4O |

|---|---|

Molekulargewicht |

342.4 g/mol |

IUPAC-Name |

3-carbazol-9-yl-N-[(E)-pyridin-3-ylmethylideneamino]propanamide |

InChI |

InChI=1S/C21H18N4O/c26-21(24-23-15-16-6-5-12-22-14-16)11-13-25-19-9-3-1-7-17(19)18-8-2-4-10-20(18)25/h1-10,12,14-15H,11,13H2,(H,24,26)/b23-15+ |

InChI-Schlüssel |

OOVGAPCBRYSNJD-HZHRSRAPSA-N |

Isomerische SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=CN=CC=C4 |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CN=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

acetate](/img/structure/B11668505.png)

![ethyl (2Z)-2-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11668530.png)

![(5E)-5-{[5-(5-Chloro-2-methylphenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11668532.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11668533.png)

![N-(4-{[2-(1-methylpiperidin-4-ylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide](/img/structure/B11668540.png)

![4-hydroxy-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11668552.png)

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11668563.png)

![4-bromo-2-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11668587.png)

![(5Z)-5-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11668589.png)